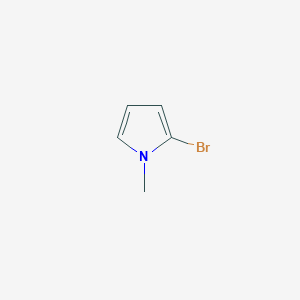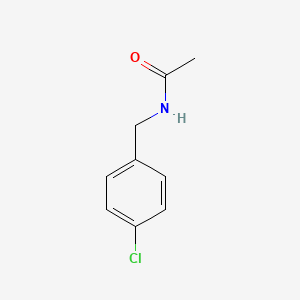
3,6-Dichloro-2-methylaniline
Vue d'ensemble
Description
3,6-Dichloro-2-methylaniline is a useful research compound. Its molecular formula is C7H7Cl2N and its molecular weight is 176.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemistry
3,6-Dichloro-2-methylaniline has been a subject of interest in the field of chemistry, particularly in the synthesis of various compounds. For instance, McKendry and Stanga (1994) developed new processes for synthesizing 2,6-dichloro-3-methylaniline-Ph-UL-14C, which is a key intermediate in the synthesis of a Dow Elanco experimental product. These processes yielded the product in much higher yields than previously reported methods, demonstrating the compound's importance in chemical synthesis (L. H. Mckendry & M. A. Stanga, 1994).
Spectroscopy and Molecular Structure
Another aspect of this compound's scientific applications lies in its use in spectroscopy studies. Karabacak, Karagöz, and Kurt (2008) conducted a detailed experimental and theoretical study on the vibrational spectra of 2-chloro-5-methylaniline, using techniques like FT-IR and FT-Raman, and found good agreement between observed and calculated frequencies. This kind of research is crucial for understanding the molecular structure and behavior of such compounds (M. Karabacak, D. Karagöz & M. Kurt, 2008).
Environmental Impact Studies
The presence and effects of compounds like this compound in the environment have been a focus of research as well. Wegman and Korte (1981) reported on the monitoring of aniline, chloroanilines, dichloroanilines, and 2- and 4-methylaniline in Dutch rivers. Their study highlighted the occurrence of these compounds in natural waters, underlining the environmental impact and the need for monitoring such substances (R. Wegman & G. D. Korte, 1981).
Biochemical Investigations
Hill, Shih, and Struck (1979) explored the biochemical aspects of 4-chloro-2-methylaniline, particularly focusing on its mechanism of action and activation. They found that the compound became extensively bound to proteins, DNA, and RNA in rat liver, providing insights into the biological interactions and potential toxicological implications of such compounds (D. L. Hill, T. Shih & R. Struck, 1979).
Herbicide Degradation
The degradation of herbicides and their metabolites, including compounds like 2-ethyl-6-methylaniline, was studied by Caracciolo et al. (2005). They assessed the degradation and leaching potentials of various herbicides in laboratory experiments, which is vital for understanding the environmental fate of these chemicals (A. Barra Caracciolo et al., 2005).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
Anilines, in general, are known to interact with various enzymes and receptors in the body, potentially altering their function .
Mode of Action
Anilines typically undergo metabolic activation in the liver to form reactive intermediates, which can bind to cellular macromolecules and cause toxicity .
Biochemical Pathways
Anilines are known to be involved in various biochemical processes, including oxidative stress, lipid peroxidation, and dna damage .
Pharmacokinetics
Anilines are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Anilines can cause a variety of effects at the molecular and cellular level, including oxidative stress, lipid peroxidation, dna damage, and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,6-Dichloro-2-methylaniline. For instance, factors such as temperature, pH, and presence of other chemicals can affect its stability and activity . Furthermore, individual factors such as age, sex, health status, and genetic makeup can influence its pharmacokinetics and pharmacodynamics .
Analyse Biochimique
Biochemical Properties
The nature of these interactions is complex and may vary depending on the specific biochemical context .
Cellular Effects
It’s plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It’s plausible that this compound’s effects could change over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It’s plausible that this compound could have threshold effects and could cause toxic or adverse effects at high doses .
Metabolic Pathways
It’s plausible that this compound could interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels .
Transport and Distribution
It’s plausible that this compound could interact with transporters or binding proteins and could influence its localization or accumulation .
Subcellular Localization
It’s plausible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
3,6-dichloro-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQGLDMWELFZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732772 | |
| Record name | 3,6-Dichloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62077-26-3 | |
| Record name | 3,6-Dichloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate](/img/structure/B3031603.png)



![Methyl 5-[1-[(allyloxy)imino]butyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, sodium salt](/img/structure/B3031609.png)




